N-(2,6-Diisopropylphenyl)formamide
Overview
Description
N-(2,6-Diisopropylphenyl)formamide: is an organic compound with the molecular formula C₁₃H₁₉NO. It is characterized by a non-planar structure where the 2,6-diisopropylphenyl ring is tilted at a dihedral angle of 77.4° with respect to the formamide group . This compound exists as two carbon-nitrogen bond rotomers in solution, but upon crystallization, it exclusively forms the cisoidal rotomer .
Mechanism of Action
Target of Action
N-(2,6-Diisopropylphenyl)formamide, also known as 2′,6′-Diisopropylformanilide
Mode of Action
It’s known that the compound exists as two carbon–nitrogen bond rotomers in solution . Upon crystallization, the solid-state structure shows exclusive formation of the cisoidal rotomer . This suggests that the compound may interact with its targets through specific structural conformations.
Result of Action
It’s known that the molecules of this compound are linked via N—H…O hydrogen bonds, forming infinite chains which run along the b-axis directions . This suggests that the compound may have the ability to form specific molecular structures, which could potentially influence its biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of its specific rotomers is dependent on the solution and crystallization conditions . Moreover, safety data suggests that the compound should be handled with care to avoid formation of dust and aerosols . These factors, among others, can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diisopropylphenyl)formamide typically involves the reaction of 2,6-diisopropylaniline with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions to avoid decomposition of the formamide group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Diisopropylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-(2,6-Diisopropylphenyl)formamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a model compound for studying the effects of steric hindrance on molecular interactions and reactivity .
Medicine: While specific medical applications are limited, derivatives of this compound are explored for their potential therapeutic properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)formamidine: Similar in structure but with two formamidine groups.
2,6-Diisopropylaniline: Lacks the formamide group but shares the phenyl ring with isopropyl substituents.
Uniqueness: N-(2,6-Diisopropylphenyl)formamide is unique due to its large dihedral angle and the presence of bulky isopropyl groups, which significantly influence its chemical behavior and interactions .
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-10H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCULERWAGEILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476554 | |
Record name | N-(2,6-Diisopropylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84250-69-1 | |
Record name | N-(2,6-Diisopropylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-Diisopropylphenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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